molecular formula C15H20N4OS B6470229 1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine CAS No. 2640960-33-2

1-(oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine

Cat. No.: B6470229
CAS No.: 2640960-33-2
M. Wt: 304.4 g/mol
InChI Key: DZHQSLQPXHRJFK-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a pyrrolidin-3-amine moiety linked via an oxan-4-yl (tetrahydropyran) group.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-5-19(12-2-6-20-7-3-12)9-11(1)18-15-14-13(4-8-21-14)16-10-17-15/h4,8,10-12H,1-3,5-7,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHQSLQPXHRJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=NC3=C2SC=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The phenyl-pyrazolo-pyrimidine derivative (82% yield) demonstrates higher synthetic efficiency compared to the cyclopropyl-pyridine analog (17.9% yield), likely due to the stability of intermediates in the Vilsmeier–Haack reaction .
  • Substituent Complexity : The oxan-4-yl group in the target compound introduces stereochemical complexity, which may require chiral resolution techniques absent in simpler analogs.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (LogP) Key Spectral Features (¹H NMR) Reference
This compound N/R N/R Expected signals: δ 3.5–4.0 (oxan-4-yl OCH₂) N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104.0–107.0 ~2.1 (predicted) δ 8.87 (pyridine H), δ 1.2–1.5 (cyclopropyl)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine N/R ~2.5 (predicted) IR: 3298 cm⁻¹ (N–H stretch)

Key Observations :

  • Melting Points : The cyclopropyl derivative exhibits a sharp melting range (104–107°C), suggesting high crystallinity, whereas the target compound’s properties remain unreported .
  • Spectral Signatures : The oxan-4-yl group in the target compound would produce distinct ¹H NMR signals for the tetrahydropyran oxygen-linked protons (δ 3.5–4.0), differentiating it from pyridine-based analogs .

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